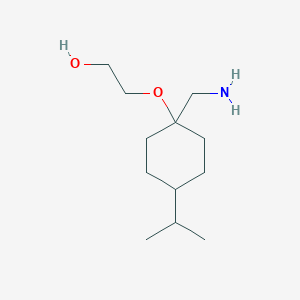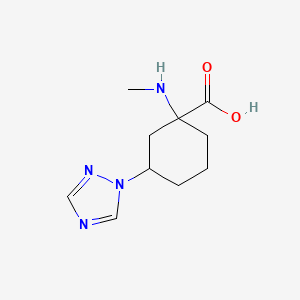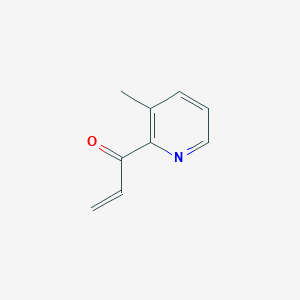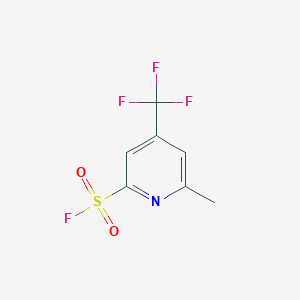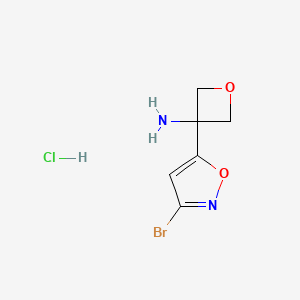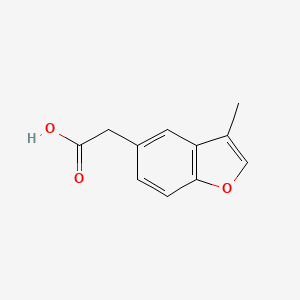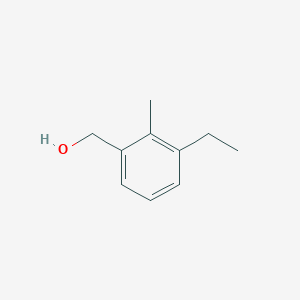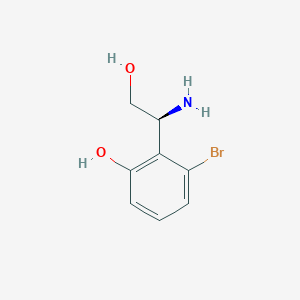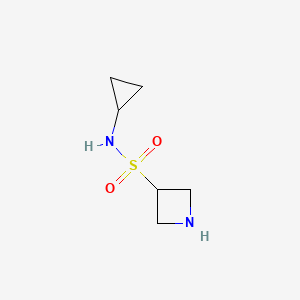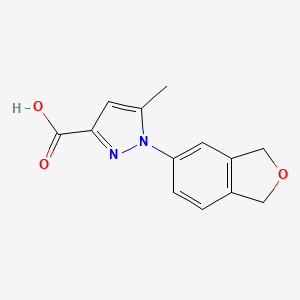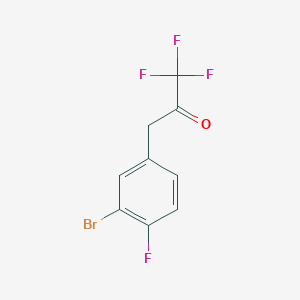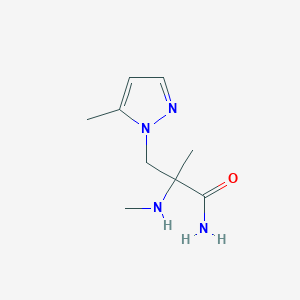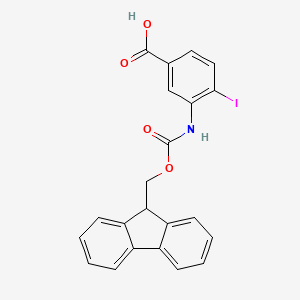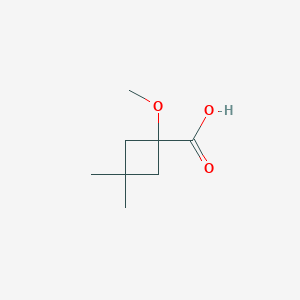
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid is an organic compound with the molecular formula C8H14O3 It is characterized by a cyclobutane ring substituted with a methoxy group and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the cyclization of appropriate precursors under controlled conditions
Reaction Conditions: The reactions are generally carried out under anhydrous conditions to prevent hydrolysis. Common solvents used include dichloromethane and tetrahydrofuran, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. The reactions are often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, ketones, and aldehydes.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism by which 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of key enzymes, thereby influencing metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid can be compared with other similar compounds, such as:
1-Methoxy-3-methylcarbazole: This compound also contains a methoxy group but differs in its core structure, which is a carbazole rather than a cyclobutane ring.
1-Methoxy-1,3-butadiene: While it shares the methoxy group, its structure is linear rather than cyclic.
2,3-Dimethoxy-1,3-butadiene: This compound has two methoxy groups and a different arrangement of carbon atoms.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical properties and reactivity compared to its linear or aromatic counterparts.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-7(2)4-8(5-7,11-3)6(9)10/h4-5H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
WGCUJMZPTOOYKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)(C(=O)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


